
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which makes it effective in disrupting microbial cell membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-hexyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecylamine with 1-bromohexadecane under reflux conditions in an organic solvent such as toluene or chloroform. The reaction is usually carried out in the presence of a base like sodium hydroxide to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic chemistry but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include an aqueous or alcoholic medium at elevated temperatures.
Oxidation Reactions: These can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid.
Aplicaciones Científicas De Investigación
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst, facilitating reactions between compounds in different phases.
Biology: Its surfactant properties make it useful in cell lysis and membrane protein extraction.
Medicine: It has antimicrobial properties and is used in disinfectants and antiseptics.
Industry: It is employed in formulations for detergents, fabric softeners, and emulsifiers.
Mecanismo De Acción
The primary mechanism of action of N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is the disruption of microbial cell membranes. The long hydrophobic chains insert into the lipid bilayer, causing increased permeability and eventual cell lysis. This compound targets the phospholipid membranes of bacteria and other microorganisms, leading to their destruction.
Comparación Con Compuestos Similares
Similar Compounds
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- Didecyldimethylammonium bromide
- Cetyltrimethylammonium bromide
Uniqueness
N,N-Didodecyl-N-hexyldodecan-1-aminium bromide is unique due to its specific combination of long alkyl chains and the hexyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
61175-84-6 |
|---|---|
Fórmula molecular |
C42H88BrN |
Peso molecular |
687.1 g/mol |
Nombre IUPAC |
tridodecyl(hexyl)azanium;bromide |
InChI |
InChI=1S/C42H88N.BrH/c1-5-9-13-17-20-23-26-29-32-36-40-43(39-35-16-12-8-4,41-37-33-30-27-24-21-18-14-10-6-2)42-38-34-31-28-25-22-19-15-11-7-3;/h5-42H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
PBCOMCUXNDRRMF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](CCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





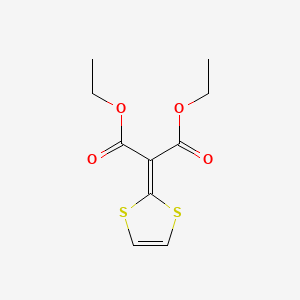
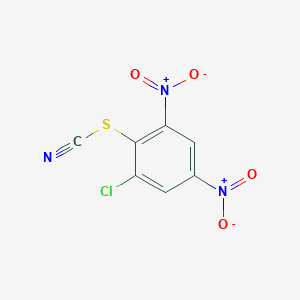



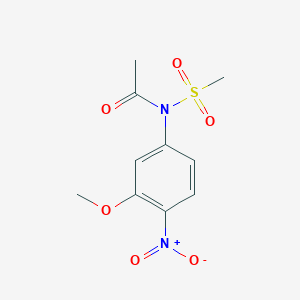

silane](/img/structure/B14602417.png)
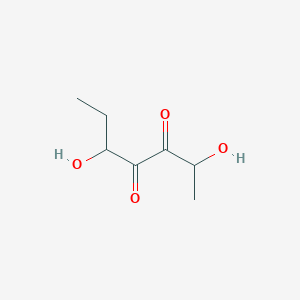
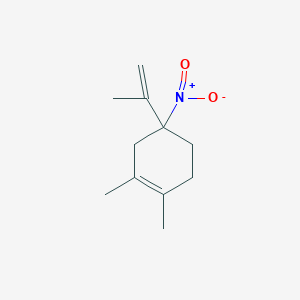
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
